

# An In-depth Technical Guide to the Physical Properties of 1,1-Diacetylcylopropane

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## Compound of Interest

Compound Name: *1,1-Diacetylcylopropane*

Cat. No.: *B115079*

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## Abstract

This technical guide provides a comprehensive overview of the physical properties of **1,1-diacetylcylopropane** (CAS No: 695-70-5), a versatile synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its key physical characteristics. The guide covers fundamental properties such as boiling point, density, and solubility, and provides a detailed analysis of its spectral data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed protocols for its synthesis, purification, and safe handling, ensuring scientific integrity and practical utility in a laboratory setting.

## Introduction

**1,1-Diacetylcylopropane** is a unique bifunctional molecule characterized by a strained cyclopropane ring substituted with two acetyl groups at the geminal position. This structural arrangement imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis.<sup>[1][2]</sup> A thorough understanding of its physical properties is paramount for its effective use in designing novel synthetic routes, optimizing reaction conditions, and ensuring safe laboratory practices. This guide aims to be a definitive resource, consolidating critical physical data and experimental methodologies pertinent to **1,1-diacetylcylopropane**.

## Core Physical Properties

The fundamental physical properties of **1,1-diacetylclopropane** are summarized in the table below. These values are critical for a wide range of applications, from reaction setup and solvent selection to purification and storage.

Property	Value	Source(s)
CAS Number	695-70-5	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	126.15 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Oil	<a href="#">[1]</a>
Boiling Point	74.0-74.5 °C at 8 Torr	<a href="#">[1]</a>
Density	1.0253 g/cm <sup>3</sup> at 30 °C	<a href="#">[1]</a>
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Hexane	<a href="#">[1]</a>

## Experimental Determination of Physical Properties

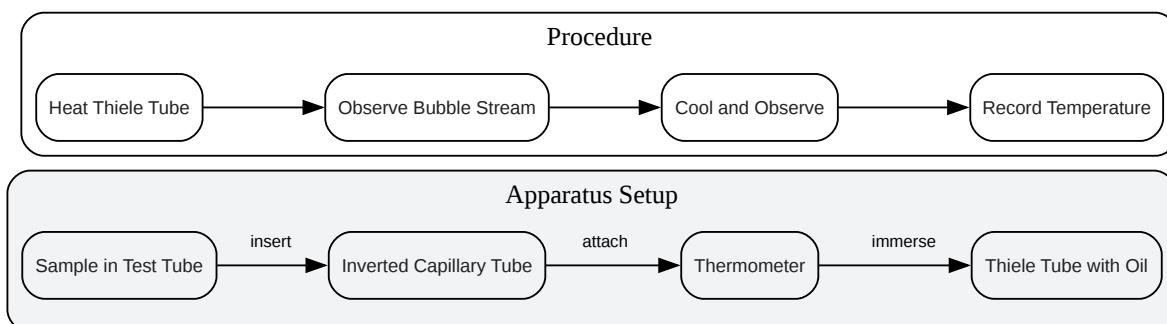
The accurate determination of physical properties is a cornerstone of chemical characterization. This section provides detailed, field-proven protocols for measuring the key physical constants of **1,1-diacetylclopropane**.

### Boiling Point Determination

The boiling point is a crucial indicator of a liquid's volatility and purity. The Thiele tube method is a reliable technique for determining the boiling point of small quantities of liquid.

- Sample Preparation: Place approximately 0.5 mL of **1,1-diacetylclopropane** into a small test tube.
- Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.
- Observation: Heat the Thiele tube gently. Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
- Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.



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Caption: Workflow for Boiling Point Determination.

## Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

- Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

- Mass of Pycnometer with Sample: Fill the pycnometer with **1,1-diacetylcyclopropane**, ensuring no air bubbles are present, and weigh it.
- Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

## Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in **1,1-diacetylcyclopropane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR (Predicted):
  - Cyclopropyl Protons ( $\text{CH}_2$ ): Due to the magnetic anisotropy of the cyclopropane ring, the four protons on the ring are expected to be diastereotopic and appear as a complex multiplet in the upfield region, likely between  $\delta$  1.0-1.5 ppm. The geminal and vicinal coupling constants would lead to a complex splitting pattern.
  - Acetyl Protons ( $\text{CH}_3$ ): The six equivalent protons of the two acetyl groups are expected to appear as a sharp singlet in the region of  $\delta$  2.2-2.4 ppm.
- $^{13}\text{C}$  NMR (Predicted):
  - Carbonyl Carbon ( $\text{C=O}$ ): The carbonyl carbons of the acetyl groups are expected to resonate significantly downfield, in the range of  $\delta$  205-215 ppm.[4]
  - Quaternary Cyclopropyl Carbon ( $\text{C}(\text{C=O})_2$ ): The quaternary carbon of the cyclopropane ring, bonded to the two acetyl groups, would appear in the range of  $\delta$  30-40 ppm.
  - Methylene Cyclopropyl Carbons ( $\text{CH}_2$ ): The two equivalent methylene carbons of the cyclopropane ring are expected to be shifted upfield due to the ring strain, appearing in the range of  $\delta$  15-25 ppm.[5]

- Methyl Carbons ( $\text{CH}_3$ ): The methyl carbons of the acetyl groups would appear in the range of  $\delta$  25-35 ppm.[4]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Key Absorptions (Predicted):

- C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710  $\text{cm}^{-1}$  corresponding to the carbonyl stretching of the ketone groups. The conjugation with the cyclopropane ring may slightly lower this frequency.
- C-H Stretch (Cyclopropyl): Characteristic C-H stretching vibrations for the cyclopropane ring are expected just above 3000  $\text{cm}^{-1}$  (typically  $\sim$ 3080-3000  $\text{cm}^{-1}$ ).
- C-H Stretch (Aliphatic): C-H stretching of the methyl groups will appear in the 2950-2850  $\text{cm}^{-1}$  region.
- Cyclopropane Ring Deformation: A characteristic absorption band for the cyclopropane ring deformation (ring breathing) is expected around 1020  $\text{cm}^{-1}$ .

An FTIR spectrum for **1,1-diacetyl**cyclopropane is available from SpectraBase.[6]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

- Electron Ionization (EI-MS) Fragmentation (Predicted):

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is expected at  $\text{m/z} = 126$ .
- Major Fragmentation Pathways:
  - Loss of an acetyl group ( $\bullet\text{COCH}_3$ , 43 Da) to give a fragment at  $\text{m/z} = 83$ .

- Loss of a methyl group ( $\bullet\text{CH}_3$ , 15 Da) from an acetyl group to give a fragment at  $m/z = 111$ .
- Cleavage of the cyclopropane ring can lead to various smaller fragments.

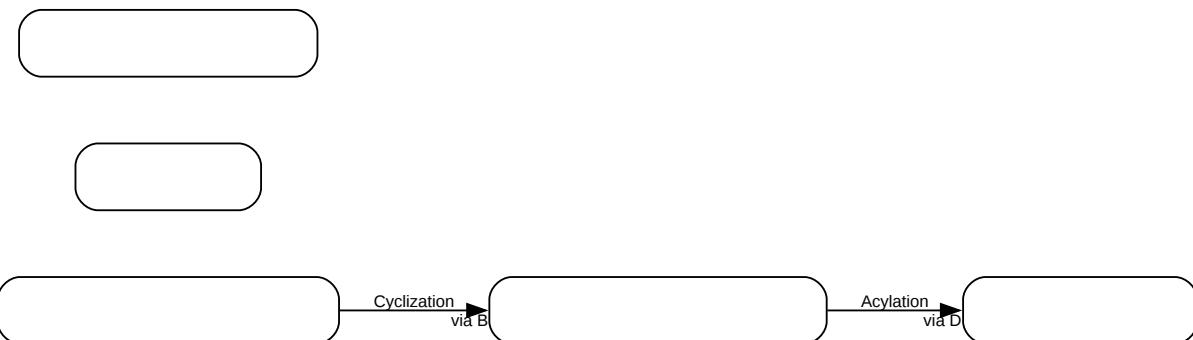
A GC-MS spectrum is available for **1,1-diacetyl cyclopropane**, which can provide experimental fragmentation data.[\[3\]](#)

## Synthesis and Purification

The synthesis of **1,1-diacetyl cyclopropane** is typically achieved through the alkylation of a  $\beta$ -diketone precursor.

## Synthetic Protocol

A plausible synthetic route involves the reaction of acetylacetone with 1,2-dibromoethane in the presence of a base. A more common and often higher-yielding approach for similar structures involves the reaction of a malonic ester derivative with a dihaloalkane followed by further transformations.[\[7\]](#)[\[8\]](#)



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Caption: A general synthetic pathway to 1,1-disubstituted cyclopropanes.

## Purification Protocol: Column Chromatography

Purification of the crude product is essential to obtain high-purity **1,1-diacetyl cyclopropane**. Flash column chromatography is an effective method.

- Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
- Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).
- Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar eluent.
- Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel bed.
- Elution: The mobile phase is passed through the column, and fractions are collected.
- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
- Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified **1,1-diacetyl cyclopropane**.

## Safety, Handling, and Storage

Proper safety precautions are crucial when working with any chemical, including **1,1-diacetyl cyclopropane**.

- General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Health Hazards: As a diketone, it may cause skin and eye irritation. Inhalation of vapors should be avoided.<sup>[9]</sup> Cyclopropane derivatives can have anesthetic effects at high concentrations.<sup>[10][11][12]</sup>
- Fire Safety: While specific flammability data is not available, it should be treated as a potentially combustible liquid. Keep away from heat, sparks, and open flames.<sup>[13]</sup>

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Conclusion

This technical guide has provided a detailed examination of the physical properties of **1,1-diacetyl cyclopropane**. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in research and development. A comprehensive understanding of these properties is essential for the safe and effective application of this versatile synthetic intermediate in the advancement of chemical synthesis and drug discovery.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)